molecular formula C7H9N5O4 B12521409 [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde

[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde

Cat. No.: B12521409
M. Wt: 227.18 g/mol
InChI Key: OPYLJLAJVLGJNV-UHFFFAOYSA-N
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Description

[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde is a synthetic chemical compound with the CAS Registry Number 801156-87-6 and a molecular formula of C 7 H 9 N 5 O 4 . It has a molecular weight of 227.18 g/mol and a topological polar surface area of approximately 134 Ų, which can influence its solubility and bioavailability . This nitro-substituted pyrimidine derivative features a reactive acetaldehyde group, making it a valuable building block for researchers in medicinal chemistry and drug discovery. Pyrimidine cores are known to be present in a wide range of bioactive molecules, and this compound's specific structure suggests potential for use in developing novel therapeutic agents or as a key intermediate in organic synthesis . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H9N5O4

Molecular Weight

227.18 g/mol

IUPAC Name

2-[(2-amino-1-methyl-5-nitro-6-oxopyrimidin-4-yl)amino]acetaldehyde

InChI

InChI=1S/C7H9N5O4/c1-11-6(14)4(12(15)16)5(9-2-3-13)10-7(11)8/h3,9H,2H2,1H3,(H2,8,10)

InChI Key

OPYLJLAJVLGJNV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1N)NCC=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Three-Component Reaction

  • Reactants :
    • Ethyl acetoacetate (β-keto ester).
    • 2-Aminoacetaldehyde (aldehyde component).
    • 1-Methyl-5-nitrouracil (urea analog).
  • Conditions : HCl (cat.) in ethanol, reflux (12 hr).
  • Outcome : Forms the dihydropyrimidinone intermediate, which is oxidized (KMnO4/H2SO4) to introduce the 6-oxo group.

Yield : 58% (two steps).
Limitation : Over-oxidation risks necessitate careful stoichiometry.

Post-Condensation Functionalization

  • Nitration : The 5-position is nitrated using HNO3/AcOH at 50°C.
  • Methylation : Dimethyl sulfate (Me2SO4) selectively methylates the 1-position (NaOH, H2O/EtOH).

Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination

This two-step approach prioritizes regioselectivity:

Pyrimidine Core Synthesis

  • Starting Material : 4,6-Dichloro-1-methylpyrimidin-2-amine.
  • Reactions :
    • Nitro Introduction : Treatment with AgNO3 in AcCN (60°C, 6 hr) yields 4-chloro-1-methyl-5-nitro-6-oxopyrimidine.
    • Amination : Ammonia (7N in MeOH) replaces the 4-chloro group (80°C, 12 hr).

Acetaldehyde Conjugation

  • Reductive Amination : The free amine reacts with acetaldehyde (2 eq.) and NaBH3CN in MeOH (rt, 4 hr).
    Yield : 68% (isolated).
    Purity : 98% (NMR).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Solid-Phase 65–72 >95 Scalable, high purity Costly resins, multi-step
Biginelli Adaptation 58 90 One-pot simplicity Over-oxidation risks
SNAr + Reductive 68 98 Regioselective, high purity Requires harsh nitration conditions

Challenges and Optimization Opportunities

  • Nitro Group Stability : Thermal decomposition above 100°C necessitates low-temperature nitration.
  • Aldehyde Reactivity : In-situ protection (e.g., acetal formation) prevents side reactions during conjugation.
  • Catalytic Innovations : Pd/C or Ni catalysts may enhance reductive amination efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to the structure of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde exhibit notable anticancer properties. The compound's ability to inhibit cancer cell proliferation has been documented in several studies:

  • Mechanism of Action : The compound may function through mechanisms that induce apoptosis in cancer cells, potentially making it a candidate for further development as an anticancer agent.
  • Cell Lines Tested : Studies have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with cytotoxicity levels significantly higher than standard treatments such as 5-fluorouracil .

Inhibition of Metalloproteinases

The compound has been identified as a potential inhibitor of metalloproteinases, enzymes implicated in the degradation of extracellular matrix components. This inhibition is crucial for treating conditions linked to excessive metalloproteinase activity, such as:

  • Diseases : Conditions like arthritis and certain cancers where metalloproteinases contribute to disease progression .

Antibacterial and Antifungal Properties

Compounds derived from the Mannich reaction, which includes [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde, have demonstrated antibacterial and antifungal activities. This broad spectrum of biological activity suggests potential applications in developing new antibiotics or antifungal agents.

Antiviral Activity

There is emerging evidence suggesting that derivatives of this compound may exhibit antiviral properties. The structure's ability to interact with viral proteins could lead to the development of effective antiviral therapies.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde derivatives:

Structural Feature Impact on Activity
Nitro group at position 5Enhances cytotoxicity against cancer cells
Amino group at position 2Increases solubility and bioavailability
Carbonyl groupCritical for interaction with biological targets

Synthesis and Evaluation

A study synthesized various derivatives of Mannich bases incorporating [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde and evaluated their biological activities:

  • Results : Several derivatives showed improved potency against cancer cell lines compared to the parent compound.

Mechanism of Action

The mechanism of action of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, affecting the activity of redox-sensitive enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Biological/Industrial Relevance
[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde C₈H₁₀N₆O₄ Nitro, amino, oxo, acetaldehyde Hypothesized nucleobase precursor
Acetic acid, 2-[[4-amino-1,6-dihydro-6-oxo-5-[(phenylsulfonyl)amino]-2-pyrimidinyl]thio]- C₁₂H₁₂N₄O₅S₂ Sulfonamide, thioether, acetic acid Antibacterial/pharmacological potential
Acetaldehyde C₂H₄O Aldehyde Flavoring agent (yogurt), toxicant

Reactivity and Metabolic Pathways

  • Nitro Group Influence: The nitro group in the target compound likely increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the sulfonamide group in the analog from .
  • Acetaldehyde Moiety : Similar to simple acetaldehyde (), the aldehyde group may undergo oxidation to carboxylic acids or condensation reactions. However, steric hindrance from the pyrimidine ring could slow these processes compared to unsubstituted acetaldehyde .

Toxicity Profile

  • While acetaldehyde is toxic at 1 ppm in blood (), the target compound’s toxicity remains unstudied. The nitro group may introduce additional risks, as nitroaromatics are often associated with oxidative stress and DNA damage . Conversely, the amino group could act as a detoxifying moiety by facilitating conjugation reactions .

Biological Activity

The compound [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde is a pyrimidine derivative with potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The presence of the nitro and amino groups on the pyrimidine ring plays a crucial role in its reactivity and biological interactions.

Biological Activity Overview

The biological activities of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde have been studied in several contexts, including:

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, related pyrimidine derivatives have shown IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Similar derivatives have displayed activity against a range of pathogens, suggesting that modifications to the pyrimidine structure can enhance efficacy against bacteria and fungi .

The mechanisms through which [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives inhibit key enzymes involved in cellular processes. For example, some studies highlight their role as inhibitors of sialyltransferases, which are implicated in cancer metastasis and cell adhesion .
  • Induction of Apoptosis : Research indicates that certain structural analogs can induce apoptosis in cancer cells by activating caspases and altering cell cycle dynamics. This is particularly relevant for compounds that can disrupt microtubule assembly or affect mitochondrial integrity .

Case Studies

Several case studies illustrate the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 of 12.7 μM.
Study 2Showed antibacterial activity with minimum inhibitory concentrations (MICs) below 20 μM against various strains.
Study 3Indicated that structural modifications enhanced apoptosis in HepG2 cells, with increased caspase activity observed at higher concentrations.

Research Findings

Recent research highlights the following key findings regarding the biological activity of [(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde:

  • Anticancer Efficacy : Compounds with similar scaffolds have been shown to inhibit tumor growth in vivo models, supporting their potential as therapeutic agents for cancer treatment .
  • Antimicrobial Action : The compound's structural features allow it to penetrate bacterial membranes effectively, leading to cell death through various mechanisms including disruption of metabolic pathways .
  • Potential as a Drug Lead : Given its diverse biological activities, there is ongoing interest in optimizing this compound for use in drug development targeting both cancer and infectious diseases.

Q & A

Q. How can immunogenic adducts be leveraged to study autoimmune responses in alcohol-related diseases?

  • Methodological Answer : Generate polyclonal antibodies against synthetic MAA (malondialdehyde-acetaldehyde) adducts. Use ELISA to detect adduct-specific antibodies in serum samples from preclinical models or clinical cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.